molecular formula C17H16FNO2 B3911942 (E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

(E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B3911942
M. Wt: 285.31 g/mol
InChI Key: WXKXKKSVHQXPEB-VAWYXSNFSA-N
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Description

(E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the condensation of 2-fluoroaniline with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which undergoes subsequent aldol condensation to yield the desired enone. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The double bond and carbonyl group can be reduced to form saturated alcohols or ketones.

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or ketones.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(2-bromoanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(2-iodoanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Uniqueness

The presence of the fluorine atom in (E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding interactions compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

(E)-3-(2-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-12(19-16-6-4-3-5-15(16)18)11-17(20)13-7-9-14(21-2)10-8-13/h3-11,19H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKXKKSVHQXPEB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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